molecular formula C12H10 B1664957 Acenaphthene CAS No. 83-32-9

Acenaphthene

Cat. No.: B1664957
CAS No.: 83-32-9
M. Wt: 154.21 g/mol
InChI Key: CWRYPZZKDGJXCA-UHFFFAOYSA-N
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Description

Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 . It is a colorless solid and coal tar consists of about 0.3% of this compound .


Synthesis Analysis

This compound has been used in the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . The most widely used methods for the preparation of this compound are the oxidation of this compound with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .


Molecular Structure Analysis

The molecular structure of this compound has been determined experimentally in the gas phase using gas electron diffraction intensities and literature-available rotational constants . Supplementary high-level quantum-chemical calculations were utilized in refinements of the semi-empirical equilibrium structure .


Chemical Reactions Analysis

This compound has been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds . It also forms complexes with low valent metal centers .


Physical and Chemical Properties Analysis

This compound has a melting point of approximately 93.4 degrees Celsius, a boiling point of about 279 degrees Celsius, and a molecular weight of 154.21 g/mol . It is a white crystalline solid with a faint blue fluorescence .

Scientific Research Applications

Biodegradation Studies

Acenaphthene, when labeled with a nuclear magnetic resonance (NMR)-active nucleus, is used to study its biodegradation by bacterial cultures. This method helps in understanding the catabolism of aromatic hydrocarbons present in environmental contaminants like creosote. Researchers found that certain bacterial enzymes can oxidize this compound, resulting in products such as 1-acenaphthenol, 1-acenaphthenone, and this compound-1,2-diol. This research is significant in assessing bioremediation performance (Selifonov et al., 1998).

Effects on Microorganisms

This compound has been found to affect nuclear division in certain fungi, such as Basidiobolus ranarum. Studies show that this compound exposure can cause significant alterations in the nuclear division process, affecting metaphase and anaphase duration. This indicates this compound's potential impact on fungal biology and its possible use in understanding cell division mechanisms (Hoover & Liberta, 1974).

Ozone Treatment

Research on the degradation of this compound by ozone shows that ozonation can effectively decompose this compound and enhance its biodegradability. This finding is crucial for wastewater treatment, suggesting that a combination of ozonation and biological treatment could be an efficient method to mineralize this compound in contaminated water (Wu, Xu & Wang, 2007).

Plant Biology Applications

This compound has been used in chromosome doubling studies in plants. For instance, tobacco androgenic embryoids and plantlets treated with this compound vapor showed a significant increase in plants with doubled chromosome numbers. This application is vital for genetic studies and plant breeding (Bürün & Emiroğlu, 2003).

Atmospheric Chemistry

In atmospheric chemistry, this compound's reactions with hydroxyl radicals and ozone have been studied. These reactions result in various products like ring-opened compounds and dialdehydes,providing insights into the chemical processes occurring in the atmosphere and their environmental impact. Such studies are important for understanding the fate of polycyclic aromatic hydrocarbons (PAHs) in the environment (Reisen & Arey, 2002).

Metabolic Pathway Characterization

Research on Acinetobacter sp. strain AGAT-W has revealed a metabolic pathway for this compound assimilation. This bacterium, isolated from waste-contaminated soil, can use this compound as its sole carbon and energy source. The characterization of such metabolic pathways is crucial for developing strategies for bioremediation and understanding microbial ecology (Ghosal et al., 2013).

Vibrational Analysis in Crystallography

Vibrational analysis and normal coordinate calculations of the this compound molecule and crystal have been performed using Raman spectroscopy. Such studies are essential in crystallography and materials science, providing detailed insights into molecular structures and their interactions (Furic et al., 1979).

Water Purification

This compound has been investigated for its removal from water using adsorption on silicagel. This study is significant for water purification techniques, especially in removing carcinogenic and toxic PAHs like this compound from water sources (Hall et al., 2009).

Antitumor Potential

Studies on novel this compound derivatives have been conducted to evaluate their potential as antitumor agents. The synthesis and biological evaluation of these compounds show promising results in various human solid tumor cell lines, highlighting this compound's potential role in developing new cancer therapies (Xie et al., 2011).

Fluorescence Polarization Studies

Steady-state and time-resolved fluorescence polarization studies of this compound have been carried out, providing valuable insights into the photophysical properties of this compound. Such studies are important in the fields of photochemistry and molecular physics (Smith, Haines & Ghiggino, 2000).

Genetic Mutation Studies

This compound has been used to study its mutagenic action on various microorganisms, such as fungi and yeast. These studies help in understanding genetic mutations and their mechanisms, which are vital for genetics and molecular biology research (Aa, Kondrat'eva & Lin'kova, 1985).

Mechanism of Action

Target of Action

Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets organic semiconductors . It is an important building block of many organic semiconductors .

Mode of Action

This compound interacts with its targets through π-conjugated derivatives . These interactions involve both small molecules and polymers, highlighting the synthetic approach and notable chemical modifications used in the design of organic electronic materials .

Biochemical Pathways

This compound is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol . The terminal metabolite, catechol, is then metabolized by catechol-1,2-dioxygenase to cis,cis-muconic acid, ultimately forming TCA cycle intermediates . The proposed metabolic pathway in strain RMSK is: this compound → naphthalene-1,8-dicarboxylic acid → 1-naphthoic acid → 1,2-dihydroxynaphthalene → salicylic acid → catechol → cis,cis-muconic acid .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound has a molecular weight of 1542078 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

As a pah, this compound has potential impacts on human health . Exposure to high levels can cause certain health effects, including irritation to the skin and eyes, respiratory problems, and potential carcinogenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It has been detected in fumes from vehicle exhaust, coal, coal tar, and at hazardous waste sites . Since this compound has been found in cigarettes, exposure can occur by breathing cigarette and tobacco smoke . If you live near or work in a hazardous waste site where PAHs are disposed, you are likely to be exposed to this compound and other PAHs .

Safety and Hazards

Acenaphthene is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life .

Future Directions

Acenaphthene has been used as a building block for π-electron functional materials . It is expected to guide the further design of this compound-based organic semiconductors for various optoelectronic devices .

Properties

IUPAC Name

1,2-dihydroacenaphthylene
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InChI

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2
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InChI Key

CWRYPZZKDGJXCA-UHFFFAOYSA-N
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Canonical SMILES

C1CC2=CC=CC3=C2C1=CC=C3
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Molecular Formula

C12H10
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DSSTOX Substance ID

DTXSID3021774
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Molecular Weight

154.21 g/mol
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Physical Description

Acenaphthene appears as white needles. Melting point 93.6 °C. Soluble in hot alcohol. Denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes. Emits acrid smoke and irritating fumes when heated to decomposition. Derived from coal tar and used to make dyes, pharmaceuticals, insecticides, fungicides, and plastics., White needles; [CAMEO], WHITE-TO-BEIGE CRYSTALS.
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Boiling Point

534 °F at 760 mmHg (NTP, 1992), 277.5 °C, 279 °C
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Flash Point

125.0 °C (257.0 °F) - closed cup, 135 °C o.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.90 mg/L at 25 °C, In water, 3.57-3.93 mg/L at 22.2 to 25.04 °C (range of 7 values), 1 gram dissolves in 31 mL alcohol, 56 mL methanol, 25 ml propanol, 2.5 mL chloroform, 5 mL benzene or toluene, 3.2 g/100 mL glacial acetic acid, Solubility in water, g/100ml at 25 °C: 0.0004
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Density

1.024 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.222 g/cu cm at 20 °C, 1.2 g/cm³
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Vapor Density

5.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3
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Vapor Pressure

0.001 to 0.01 mmHg at 68 °F ; 5 mmHg at 238.6 °F (NTP, 1992), 0.00215 [mmHg], 0.0022 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.3
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Color/Form

White needles, Orthorhombic bipyramidal needles from alcohol

CAS No.

83-32-9
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Melting Point

203 °F (NTP, 1992), 93 °C, 95 °C
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Synthesis routes and methods I

Procedure details

After the reaction solution was cooled, separated potassium bromide was removed by filtration, methanol was distilled, washed 3 times with water, and the benzene solution was concentrated and dropwise added into cold acetone (0°~-10° C.), to obtain reprecipitate of 140 g of condensed bromoacenaphthylene. Elemental analysis showed that the composition of the condensate corresponded to (C12H4.4 Br2.7)m and the yield from acenaphthene was 76.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a small vial, about 200 mg (12 drops) of crude p-phenoxybenzoyl chloride is dissolved in about 2 ml of trifluoroacetic acid. To this yellowish-brown solution is added three drops of 5 wt % acenaphthene/dichloromethane solution. The vial is swirled to mix the contents thoroughly and the color is immediately observed.
Name
acenaphthene dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acenaphthene
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Acenaphthene
Reactant of Route 3
Acenaphthene
Reactant of Route 4
Acenaphthene
Reactant of Route 5
Acenaphthene
Reactant of Route 6
Acenaphthene
Customer
Q & A

ANone: Acenaphthene has a molecular formula of C12H10 and a molecular weight of 154.21 g/mol.

ANone: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include:

  • NMR Spectroscopy: Proton and carbon NMR studies have been used to analyze the structure and electronic properties of this compound and its derivatives. [] These studies reveal information about substituent effects and aromaticity.
  • IR and Raman Spectroscopy: These techniques provide information about the vibrational modes of this compound, which can be used to identify functional groups and study molecular structure. []
  • UV-Vis Spectroscopy: This method is useful for studying the electronic transitions of this compound and its derivatives, providing information about their absorption and luminescence properties. []

ANone: this compound can be oxidized to acenaphthenequinone under various conditions:

  • DMSO Oxidation: Heating this compound in dimethyl sulfoxide (DMSO) can lead to its oxidation to acenaphthenequinone. [] This method offers a convenient one-pot synthesis for the quinone derivative.
  • Oxidation by N-Hydroxyphthalimide (NHPI): In the presence of NHPI and an oxidant like iodobenzenediacetate, this compound undergoes oxidation primarily to this compound hydroperoxide. [] This reaction is mediated by the phthalimide-N-oxyl (PINO) radical.

ANone: Yes, this compound serves as a valuable starting material for synthesizing various compounds:

  • Acenaphthenequinone: this compound can be oxidized to acenaphthenequinone, a versatile building block in organic synthesis. []
  • 5-Benzoylthis compound and 5-Acetylthis compound: this compound undergoes acylation reactions with benzoyl chloride or acetyl chloride in the presence of catalysts like ionic liquids or silica-supported phosphotungstic heteropoly acid to yield 5-benzoylthis compound and 5-acetylthis compound, respectively. [, ] These compounds are important intermediates for synthesizing functional polymers and other fine chemicals.

A: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure, bonding, and intermolecular interactions in this compound and its derivatives. [, ] These studies help to understand the reactivity and properties of this compound in different chemical environments.

A:

  • Peri-interactions: Studies on peri-substituted acenaphthenes, where bulky substituents are placed at the 5,6-positions, have revealed the impact of steric hindrance on the molecule's geometry and reactivity. [, ] These studies show that the nature and size of the substituents can influence peri-distances and noncovalent interactions.
  • Electronic Effects: Introducing electron-withdrawing or electron-donating groups at different positions on the this compound ring can significantly influence its reactivity towards electrophilic or nucleophilic attack. [] These electronic effects can impact the regioselectivity of reactions and the stability of intermediates.

A: Yes, this compound is classified as a polycyclic aromatic hydrocarbon (PAH), a group of compounds known for their persistence and potential toxicity in the environment. [, , ]

ANone: this compound is primarily released into the environment from anthropogenic sources, including:

  • Industrial Activities: It is a byproduct of coal tar distillation, petroleum refining, and other industrial processes. [, , ]
  • Incomplete Combustion: this compound can be released during the incomplete combustion of fossil fuels and biomass. []

ANone: Several methods have been explored for removing this compound from contaminated water and soil, including:

  • Adsorption: Activated carbon derived from various agricultural wastes, such as soybean stalks, flamboyant pod back, milk bush kernel shell, and rice husk, has shown promise in removing this compound from aqueous solutions. [, ] The effectiveness of this method depends on factors such as the type of activated carbon, contact time, and the presence of other competing pollutants.

A: While this compound is not as well-studied as other PAHs, it is considered a potential human carcinogen based on animal studies. [] Exposure to this compound has been linked to adverse effects on the respiratory and immune systems.

ANone: Various analytical techniques are employed to detect and quantify this compound in environmental and biological samples, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying this compound based on its mass-to-charge ratio. [, ] This method offers high sensitivity and selectivity for analyzing complex mixtures.
  • High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in a mixture based on its interactions with a stationary phase. [] Coupled with UV-Vis or fluorescence detection, HPLC allows for the quantification of this compound in various matrices.
  • Synchronous Spectrofluorimetry: This method exploits the fluorescence properties of this compound for its sensitive and selective determination, even in complex matrices like kerosene. [] This approach often involves a pre-extraction step to isolate this compound from interfering compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.